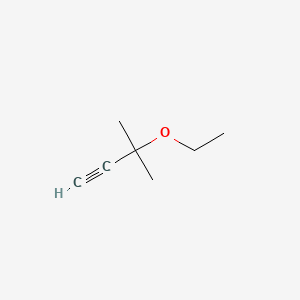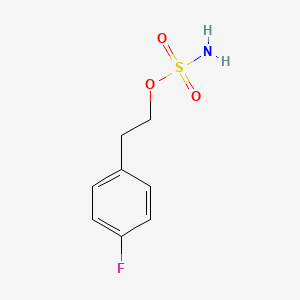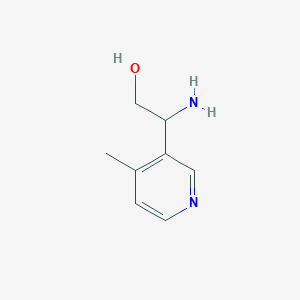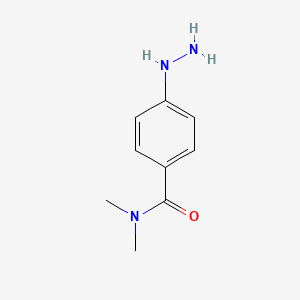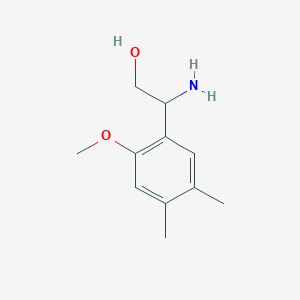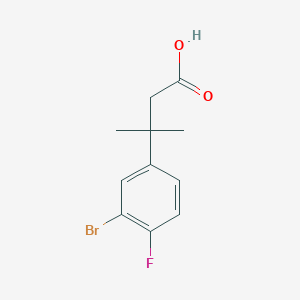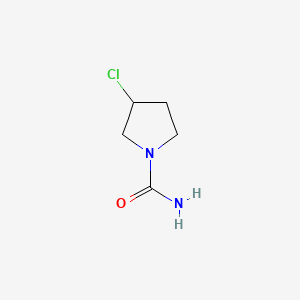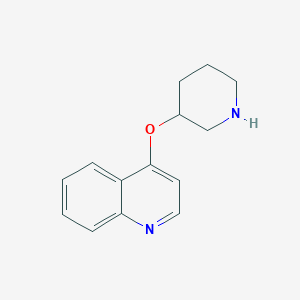![molecular formula C13H21NO2 B13590819 Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom. The presence of the nitrogen atom in the bicyclic ring system imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-azabicyclo[3.1.1]heptanes, including ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate, typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the incorporation of the azabicyclo core into various structures . The reaction conditions often involve the use of reducing agents and specific catalysts to facilitate the transformation.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The scalability of the synthetic route is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学研究应用
Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic ring system can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target .
相似化合物的比较
Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptane: This compound shares the same bicyclic core but lacks the ethyl and cyclobutyl substituents.
Bicyclo[3.1.1]heptane: This compound lacks the nitrogen atom, making it less versatile in terms of chemical reactivity and biological interactions.
The uniqueness of this compound lies in its combination of the bicyclic structure with the nitrogen atom and specific substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC 名称 |
ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-2-16-11(15)13-6-12(7-13,8-14-9-13)10-4-3-5-10/h10,14H,2-9H2,1H3 |
InChI 键 |
FRXYGGNZWIKXPF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C12CC(C1)(CNC2)C3CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13590737.png)
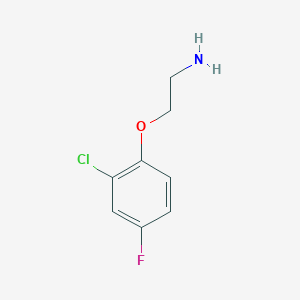
![6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13590743.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)
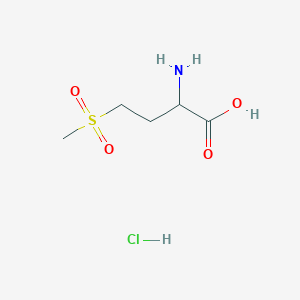
![Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13590752.png)
